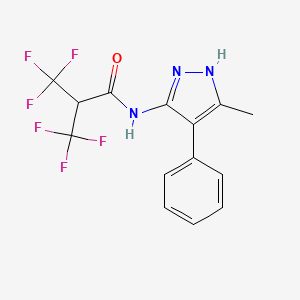![molecular formula C21H22F3N3S B4297864 (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)methyl [4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl] sulfide](/img/structure/B4297864.png)
(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)methyl [4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl] sulfide
Vue d'ensemble
Description
(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)methyl [4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl] sulfide is a complex organic compound that belongs to the class of quinazolines and isoquinolines. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a tetrahydroquinazoline core, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)methyl [4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl] sulfide typically involves multiple steps. One common method includes the Ritter reaction, where 3,3-dimethyl-3,4-dihydroisoquinoline is reacted with a suitable nitrile in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out in a solvent like toluene at elevated temperatures (60-70°C) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)methyl [4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl] sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinazoline oxides.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Applications De Recherche Scientifique
(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)methyl [4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl] sulfide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)methyl [4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl] sulfide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, leading to various biological effects. For example, its antinociceptive activity is believed to be mediated through the modulation of pain receptors and neurotransmitter release .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,3-Dimethyl-6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)carboxylic acid amides
- 4-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-ylthio)aniline hydrochlorides
Uniqueness
(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)methyl [4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl] sulfide is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
2-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylsulfanyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3S/c1-20(2)11-13-7-3-4-8-14(13)17(27-20)12-28-19-25-16-10-6-5-9-15(16)18(26-19)21(22,23)24/h3-4,7-8H,5-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNJGKMVPZNLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)CSC3=NC4=C(CCCC4)C(=N3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B4297782.png)
![3,5-DICHLORO-2-[4-({[(2-FLUOROPHENOXY)SULFONYL]AMINO}CARBONYL)PIPERAZIN-1-YL]PYRIDIN-1-IUM-1-OLATE](/img/structure/B4297784.png)
![ETHYL 4-METHYL-5-(PHENYLCARBAMOYL)-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4297802.png)
![6'-amino-3'-(2,5-dimethyl-3-thienyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4297810.png)
![3-(3,5-dichloro-2-hydroxyphenyl)-5-(4-iodophenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297811.png)
![5-(3-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297812.png)
![2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]-N-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]ACETAMIDE](/img/structure/B4297819.png)
![7-chloro-6-(2-chloroethoxy)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4297838.png)

![10-(3-methylbenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297851.png)
![1-nitro-10-(4-nitrobenzyl)-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297858.png)
![N-[(ADAMANTAN-1-YL)METHYL]-4-(BENZENESULFONYL)BENZAMIDE](/img/structure/B4297859.png)
![N-[2-(ADAMANTAN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE](/img/structure/B4297866.png)
![N-[(ADAMANTAN-1-YL)METHYL]-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE](/img/structure/B4297875.png)
